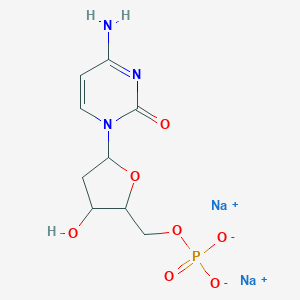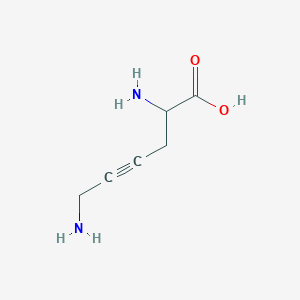
2,6-Diamino-4-hexynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-4-hexynoic acid, also known as DAH, is a non-proteinogenic amino acid that is derived from the natural product, echinomycin. It has been found to exhibit potent biological activity due to its unique structure and properties.
Aplicaciones Científicas De Investigación
2,6-Diamino-4-hexynoic acid has been found to exhibit potent biological activity, making it a valuable tool for scientific research. It has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 2,6-Diamino-4-hexynoic acid has been found to have antimicrobial activity, with studies showing its effectiveness against a range of bacterial and fungal pathogens. It has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-4-hexynoic acid is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. Studies have shown that 2,6-Diamino-4-hexynoic acid can bind to DNA and inhibit its replication, leading to cell death. Additionally, 2,6-Diamino-4-hexynoic acid has been found to inhibit the activity of a range of enzymes involved in DNA and RNA synthesis, further contributing to its cytotoxic effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-Diamino-4-hexynoic acid are varied and complex. Studies have shown that 2,6-Diamino-4-hexynoic acid can induce apoptosis in cancer cells, leading to their death. It has also been found to have antimicrobial activity, with studies showing its effectiveness against a range of bacterial and fungal pathogens. Additionally, 2,6-Diamino-4-hexynoic acid has been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,6-Diamino-4-hexynoic acid in lab experiments has several advantages and limitations. One advantage is its potent biological activity, which makes it a valuable tool for studying a range of biological processes. Additionally, its unique structure and properties make it a valuable tool for developing new therapeutic agents. However, one limitation is its cytotoxic effects, which can make it difficult to work with in certain experimental settings. Additionally, its complex synthesis method can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2,6-Diamino-4-hexynoic acid. One direction is the development of new therapeutic agents based on its unique structure and properties. Additionally, further research is needed to fully understand its mechanism of action and to identify new biological targets for its use. Finally, studies are needed to determine the safety and efficacy of 2,6-Diamino-4-hexynoic acid in clinical settings, with the goal of developing new treatments for a range of diseases.
Métodos De Síntesis
The synthesis of 2,6-Diamino-4-hexynoic acid can be achieved through a multi-step process. The first step involves the synthesis of the key intermediate, 2,6-diamino-4-bromo-3-hexynoic acid, which can be obtained through the reaction of 2,6-diaminopyridine with propargyl bromide. This intermediate can then be converted to 2,6-Diamino-4-hexynoic acid through a series of reactions involving the use of reagents such as sodium hydroxide and hydrochloric acid.
Propiedades
Número CAS |
13004-67-6 |
|---|---|
Nombre del producto |
2,6-Diamino-4-hexynoic acid |
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
2,6-diaminohex-4-ynoic acid |
InChI |
InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,3-4,7-8H2,(H,9,10) |
Clave InChI |
BHLMPCPJODEJRG-UHFFFAOYSA-N |
SMILES |
C(C#CCN)C(C(=O)O)N |
SMILES canónico |
C(C#CCN)C(C(=O)O)N |
Sinónimos |
2,6-Diamino-4-hexynoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




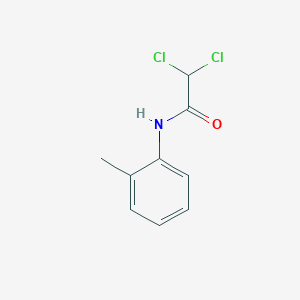
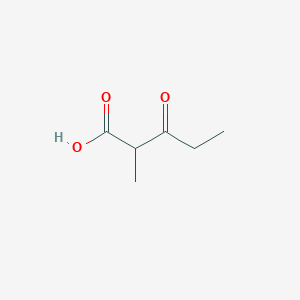
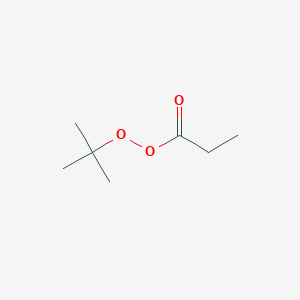
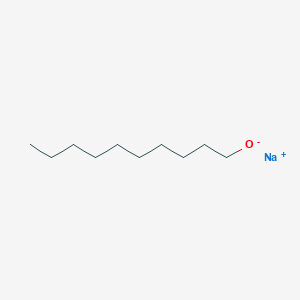

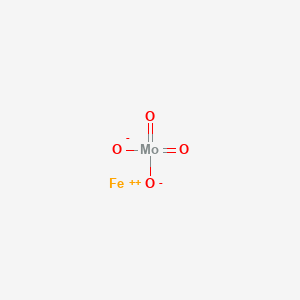

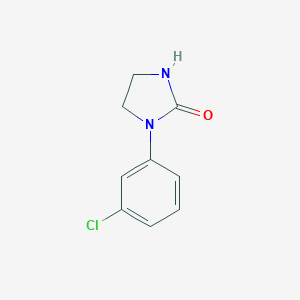

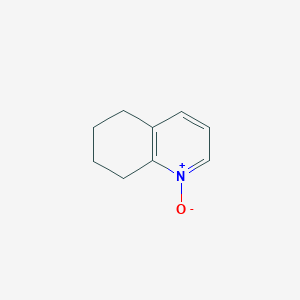
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)

